molecular formula C9H7BrO B2768030 1-Bromo-3-(prop-2-yn-1-yloxy)benzene CAS No. 114855-35-5

1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B2768030
CAS No.: 114855-35-5
M. Wt: 211.058
InChI Key: NWOMEMWJZOKRQR-UHFFFAOYSA-N
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Description

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a prop-2-yn-1-yloxy group

Preparation Methods

The synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 3-bromophenol with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromophenol+Propargyl BromideK2CO3,SolventThis compound\text{3-Bromophenol} + \text{Propargyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 3-Bromophenol+Propargyl BromideK2​CO3​,Solvent​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new biochemical tools.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its functional groups, leading to the formation of new chemical bonds or the modification of existing ones. The pathways involved may include nucleophilic substitution, oxidation, and coupling reactions, among others.

Comparison with Similar Compounds

1-Bromo-3-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:

    4-(Prop-2-yn-1-yloxy)benzonitrile: Similar structure but with a nitrile group instead of a bromine atom.

    2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a benzene ring.

    2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: Similar structure but with a naphthalene ring and an additional bromine atom.

Properties

IUPAC Name

1-bromo-3-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOMEMWJZOKRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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